molecular formula C17H12O5 B15044140 (7-Acetyloxy-9-oxofluoren-2-yl) acetate CAS No. 53133-99-6

(7-Acetyloxy-9-oxofluoren-2-yl) acetate

Cat. No.: B15044140
CAS No.: 53133-99-6
M. Wt: 296.27 g/mol
InChI Key: VPDHHSTYXKYGKQ-UHFFFAOYSA-N
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Description

(7-Acetyloxy-9-oxofluoren-2-yl) acetate is an organic compound with the molecular formula C₁₇H₁₂O₅ It is known for its unique structure, which includes both acetyloxy and oxo functional groups attached to a fluorenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Acetyloxy-9-oxofluoren-2-yl) acetate typically involves the acetylation of 9-oxo-2-fluorenol. One common method includes the reaction of 9-oxo-2-fluorenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(7-Acetyloxy-9-oxofluoren-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .

Scientific Research Applications

(7-Acetyloxy-9-oxofluoren-2-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Acetyloxy-9-oxofluoren-2-yl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the oxo group can participate in redox reactions, influencing cellular pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Acetyloxy-9-oxofluoren-2-yl) acetate is unique due to its combination of acetyloxy and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound

Properties

CAS No.

53133-99-6

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

(7-acetyloxy-9-oxofluoren-2-yl) acetate

InChI

InChI=1S/C17H12O5/c1-9(18)21-11-3-5-13-14-6-4-12(22-10(2)19)8-16(14)17(20)15(13)7-11/h3-8H,1-2H3

InChI Key

VPDHHSTYXKYGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC(=O)C

Origin of Product

United States

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